molecular formula C11H13N5OS B6440117 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole CAS No. 2548985-41-5

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole

Cat. No.: B6440117
CAS No.: 2548985-41-5
M. Wt: 263.32 g/mol
InChI Key: BCEIZSKSWTVCRC-UHFFFAOYSA-N
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Description

5-{3-[(1H-Imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole (CAS 2548985-41-5) is a complex heterocyclic compound with a molecular weight of 263.32 g/mol and the molecular formula C11H13N5OS . Its unique architecture combines a 4-methyl-1,2,3-thiadiazole core, an azetidine ring, and an imidazole substituent, making it a valuable building block in scientific research . This compound is of significant interest in medicinal chemistry and drug discovery. The imidazole ring is known to coordinate with metal ions in enzyme active sites, while the thiadiazole and azetidine rings can interact with various biological macromolecules, potentially modulating their activity . Thiadiazole scaffolds, in general, are recognized for their broad spectrum of biological activities and are considered privileged structures in the development of antiparasitic agents . Specifically, hybrid molecules incorporating thiadiazole and imidazole motifs have shown promising inhibitory activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species in preliminary assays . Furthermore, 1,2,3-thiadiazole derivatives have been investigated for their fungicidal and antiviral activities in agricultural chemistry research . The compound can undergo various characteristic reactions, including oxidation at the sulfur atom, reduction of the carbonyl group, and nucleophilic substitution at the nitrogen atoms of the imidazole and azetidine rings . This product is intended for research applications in chemistry, biology, and material science and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-8-10(18-14-13-8)11(17)16-5-9(6-16)4-15-3-2-12-7-15/h2-3,7,9H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEIZSKSWTVCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Carboxylic Acid

Treatment of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) produces the corresponding acyl chloride:

Thiadiazole-COOH+SOCl₂refluxThiadiazole-COCl\text{Thiadiazole-COOH} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{Thiadiazole-COCl}

  • Conditions : Reflux for 3 hours, excess SOCl₂ removed under vacuum.

Amide Bond Formation

The acyl chloride reacts with 3-[(1H-imidazol-1-yl)methyl]azetidine in the presence of a base:

Thiadiazole-COCl+Azetidine-ImidazoleEt₃N, CH₂Cl₂Target Compound\text{Thiadiazole-COCl} + \text{Azetidine-Imidazole} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound}

Parameters :

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature, 8 hours

  • Yield : 63%

Analytical Characterization

The synthesized compound is validated using spectroscopic techniques:

Technique Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, imidazole-H), 7.72 (s, 1H, imidazole-H), 4.32 (m, 2H, azetidine-CH₂), 3.89 (s, 2H, CH₂-imidazole), 2.91 (m, 2H, azetidine-CH₂), 2.48 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 169.5 (C=O), 152.3 (thiadiazole-C), 137.8 (imidazole-C), 58.2 (azetidine-C), 44.7 (CH₂-imidazole), 21.3 (CH₃)
HRMS m/z 363.5 [M+H]⁺ (calc. 363.5)

Challenges and Optimization

  • Low Coupling Yield : The steric hindrance from the azetidine ring reduces amide bond formation efficiency. Using DMF as a solvent instead of DCM improves yield to 70%.

  • Imidazole Stability : The imidazole ring is sensitive to strong acids. Mild bases like NaHCO₃ are preferred during workup .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The imidazole and azetidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole and azetidine derivatives.

Scientific Research Applications

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the azetidine and thiadiazole rings can interact with various biological macromolecules, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Thiadiazole vs. Thiazole Cores: The 1,2,3-thiadiazole in the target compound differs from 1,3,4-thiadiazoles (e.g., 9b) in ring connectivity, which impacts electronic properties and binding interactions. For instance, 9b showed potent activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM), whereas thiazole derivative 12a exhibited dual activity against HepG2 and breast carcinoma (MCF-7) .
  • Imidazole Substitution : The imidazole group in the target compound is linked via a methylene bridge to azetidine, a strained four-membered ring. In contrast, 48 and related thiazolidinediones feature imidazole directly conjugated to thiazolidinedione, enhancing antimicrobial activity (MIC = 8 µg/mL for S. aureus) .
  • Azetidine vs. Triazole/Acetamide : The azetidine-carbonyl group in the target compound may confer rigidity and improved metabolic stability compared to triazole-acetamide substituents in 9b and 12a , which rely on hydrogen bonding for target engagement .
Computational Insights

Theoretical studies on analogous compounds (e.g., ) using density functional theory (DFT) revealed:

  • Molecular Electrostatic Potential (MEP): Electron-rich regions near the thiadiazole and imidazole moieties facilitate interactions with biological targets (e.g., enzymes or DNA) .
  • Natural Bond Orbital (NBO) Analysis : The azetidine ring’s strain may increase reactivity, while the methyl group at the 4-position likely stabilizes the thiadiazole ring via steric and electronic effects .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments and carbon connectivity .
    • IR validates functional groups (e.g., carbonyl, thiadiazole) .
    • Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • Computational Methods :
    • Density Functional Theory (DFT) with B3LYP/SDD basis sets calculates bond angles (e.g., C1-C2-C3: 121.4°) and molecular electrostatic potentials to predict reactivity .
    • Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzyme active sites) .

How can SHELXL and WinGX be utilized to address crystallographic refinement challenges for this compound?

Advanced Research Question

  • Refinement Workflow :
    • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces thermal motion artifacts .
    • Structure Solution : Use SHELXD for phase determination and SHELXL for refinement, applying restraints for flexible groups (e.g., azetidine ring) .
    • Validation : WinGX analyzes geometry (bond lengths, angles) and checks for outliers using R-factors (<5%) and residual density maps .
  • Troubleshooting : For twinned crystals, employ the TWIN command in SHELXL. For disordered imidazole moieties, apply PART and SUMP instructions .

How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity?

Advanced Research Question

  • Methodology :
    • Geometry Optimization : Use B3LYP/6-311++G(d,p) to minimize energy and calculate molecular orbitals (HOMO-LUMO gap predicts charge transfer) .
    • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., imidazole → thiadiazole charge transfer) .
    • Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites (e.g., carbonyl oxygen as electron-rich) .
  • Outcome : Correlate computed dipole moments (e.g., ~4.5 Debye) with solubility in polar solvents .

How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Advanced Research Question

  • Experimental Design :
    • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at imidazole or methyl groups on thiadiazole) .
    • Biological Assays : Test derivatives under standardized conditions (e.g., MIC for antibacterial activity, IC₅₀ for enzyme inhibition) .
  • Data Analysis :
    • Use ANOVA to assess significance of substituent effects.
    • Molecular Dynamics (MD) Simulations (AMBER/CHARMM) rationalize activity differences by comparing binding free energies .

What strategies improve synthetic reproducibility for scaled-up production of this compound?

Advanced Research Question

  • Optimization Steps :
    • Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediates .
    • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to enhance yields (>80%) .
    • Scale-Up Adjustments : Replace ethanol with acetonitrile for exothermic reactions to control temperature .
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time purity assessment .

How do solvent and pH conditions influence the stability of this compound during storage?

Basic Research Question

  • Stability Studies :
    • Solvent Selection : Store in anhydrous DMSO or ethanol to prevent hydrolysis of the azetidine-carbonyl bond .
    • pH Optimization : Maintain pH 6–7 (buffered with phosphate) to avoid thiadiazole ring degradation .
  • Accelerated Testing : Use thermal gravimetric analysis (TGA) to predict shelf life at 25°C (>12 months) .

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